(5-bromo-4-fluoro-2-methylphenyl)methanol
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Overview
Description
(5-bromo-4-fluoro-2-methylphenyl)methanol is an organic compound characterized by the presence of bromine, fluorine, and methyl groups attached to a phenyl ring, with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-4-fluoro-2-methylphenyl)methanol typically involves the bromination and fluorination of a methylphenyl precursor, followed by the introduction of a methanol group. One common method involves the following steps:
Bromination: The methylphenyl precursor is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride or cesium fluoride.
Methanol Introduction: Finally, the fluorinated intermediate undergoes a reaction with formaldehyde and a reducing agent to introduce the methanol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(5-bromo-4-fluoro-2-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms, resulting in a simpler phenylmethanol derivative.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products
Oxidation: The major products include (5-bromo-4-fluoro-2-methylphenyl)aldehyde and (5-bromo-4-fluoro-2-methylbenzoic acid).
Reduction: The major products include (4-fluoro-2-methylphenyl)methanol and (5-bromo-2-methylphenyl)methanol.
Substitution: The major products depend on the substituents introduced, such as (5-bromo-4-fluoro-2-methylphenyl)ethyl ether.
Scientific Research Applications
(5-bromo-4-fluoro-2-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-bromo-4-fluoro-2-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
- (5-bromo-2-methylphenyl)methanol
- (4-fluoro-2-methylphenyl)methanol
- (5-bromo-4-fluoro-2-methylbenzoic acid)
Uniqueness
(5-bromo-4-fluoro-2-methylphenyl)methanol is unique due to the combination of bromine, fluorine, and methanol groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets, making it valuable for various applications in research and industry.
Properties
CAS No. |
1780185-98-9 |
---|---|
Molecular Formula |
C8H8BrFO |
Molecular Weight |
219.1 |
Purity |
95 |
Origin of Product |
United States |
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